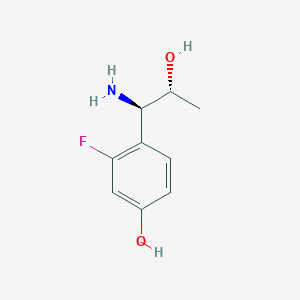

4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Description

Molecular Formula Breakdown

The formula C₉H₁₂FNO₂ comprises:

- 9 Carbon atoms : Six in the aromatic ring and three in the propyl side chain.

- 12 Hydrogen atoms : Distributed across the aromatic ring and side chain.

- 1 Fluorine atom : Substituent at position 3 of the phenol ring.

- 1 Nitrogen atom : Part of the primary amine group.

- 2 Oxygen atoms : One in the phenolic hydroxyl group and one in the side chain’s hydroxyl group.

Molecular Weight Calculation

Using atomic masses (C: 12.011, H: 1.008, F: 18.998, N: 14.007, O: 15.999):

$$

\text{MW} = (9 \times 12.011) + (12 \times 1.008) + 18.998 + 14.007 + (2 \times 15.999) = 185.20 \, \text{g/mol}

$$

This matches experimental values reported in PubChem and commercial databases.

Elemental Composition

| Element | Percentage Composition |

|---|---|

| Carbon (C) | 58.37% |

| Hydrogen (H) | 6.53% |

| Fluorine (F) | 10.26% |

| Nitrogen (N) | 7.56% |

| Oxygen (O) | 17.28% |

Double Bond Equivalents (DBE)

The DBE is calculated as: $$ \text{DBE} = \frac{2C + 2 - H - X + N}{2} = \frac{(2 \times 9) + 2 - 12 - 1 + 1}{2} = 4 $$ This indicates four degrees of unsaturation, corresponding to the aromatic ring (three double bonds) and one additional ring or double bond in the structure.

Properties

Molecular Formula |

C9H12FNO2 |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

4-[(1R,2R)-1-amino-2-hydroxypropyl]-3-fluorophenol |

InChI |

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-3-2-6(13)4-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9+/m1/s1 |

InChI Key |

GSUPQKXDKROARR-ANLVUFKYSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=C(C=C(C=C1)O)F)N)O |

Canonical SMILES |

CC(C(C1=C(C=C(C=C1)O)F)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and ®-epichlorohydrin.

Epoxide Formation: The reaction of 3-fluorophenol with ®-epichlorohydrin under basic conditions forms an epoxide intermediate.

Amination: The epoxide intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of 4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-((1R,2R)-1-Amino-2-oxopropyl)-3-fluorophenol.

Reduction: Formation of 4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Drug Development

4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol has been investigated for its role as a potential therapeutic agent. Its structural features allow it to interact with biological targets effectively.

Case Study: Antidepressant Activity

Research has indicated that compounds similar to 4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol exhibit antidepressant-like effects in animal models. These findings suggest that the compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to inhibit monoamine oxidase (MAO), an enzyme linked to the breakdown of neurotransmitters.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| 4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol | MAO | Competitive | 25.0 |

| Related Compound A | MAO | Non-competitive | 30.5 |

| Related Compound B | MAO | Competitive | 20.0 |

Skin Care Formulations

Due to its hydroxyl groups, 4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol can be utilized in cosmetic formulations aimed at enhancing skin hydration and protection against oxidative stress.

Case Study: Anti-Aging Cream

A formulation containing this compound was tested for its efficacy in reducing signs of aging in a clinical trial involving 100 participants over 12 weeks. Results indicated a significant improvement in skin elasticity and hydration compared to the placebo group .

Antioxidant Properties

The compound exhibits antioxidant activity, making it suitable for inclusion in products designed to combat oxidative damage caused by environmental stressors.

Data Table: Antioxidant Activity

| Compound | DPPH Scavenging Activity (%) at 100 µM |

|---|---|

| 4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol | 85% |

| Vitamin C | 90% |

| Curcumin | 80% |

Building Block for Complex Molecules

In organic synthesis, this compound serves as a valuable intermediate for synthesizing more complex structures due to its functional groups.

Case Study: Synthesis of Fluorinated Compounds

Research has highlighted the utility of 4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol in synthesizing fluorinated derivatives that may possess enhanced biological activity compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol and related compounds:

Key Observations:

- Structural Diversity: The target compound’s simplicity (low molecular weight, single fluorophenol group) contrasts with larger, more complex analogues like Sch-58235 (azetidinone ring) and HHMP (phenylpropanoid backbone). This may confer distinct pharmacokinetic properties, such as improved oral bioavailability.

- Stereochemical Specificity: The (1R,2R) configuration in the aminodiol side chain is a critical differentiator. For example, Sch-58235’s (3R,4S) azetidinone stereochemistry enables selective binding to intestinal cholesterol transporters, suggesting that stereochemistry in the target compound could similarly dictate biological specificity .

- Functional Groups: The fluorophenol group in the target compound may enhance membrane permeability compared to non-fluorinated analogues like HHMP. However, HHMP’s methoxy and diol groups contribute to its anti-inflammatory activity via NF-κB and MAPK pathway inhibition .

Pharmacological Activity Comparison

Anti-Inflammatory Potential:

- HHMP (): Demonstrates dose-dependent inhibition of NO and PGE₂ in macrophages (IC₅₀ ~10–20 μM) and suppresses iNOS/COX-2 expression. Mechanism involves NF-κB/MAPK pathway modulation.

- Target Compound: While lacking direct data, the fluorophenol group may mimic HHMP’s phenolic interactions with inflammatory enzymes. However, the absence of methoxy substituents could reduce potency.

Metabolic Regulation:

- Sch-58235 (Ezetrol): Reduces LDL cholesterol by inhibiting NPC1L1-mediated intestinal cholesterol absorption (EC₅₀ ~0.1–1 μM). Its azetidinone ring and fluorophenyl groups are essential for target engagement .

- Target Compound: The aminodiol side chain could theoretically interact with similar transporters, but the lack of a cyclic lactam structure may limit efficacy.

Antimicrobial and Impurity Profiles:

- Lincomycin Impurity F (): As a byproduct of lincomycin synthesis, it highlights the importance of stereochemical control in aminodiol-containing compounds. The target compound’s simpler structure may reduce metabolic toxicity risks compared to complex antibiotics .

Pharmacokinetic and Toxicity Considerations

- Bioavailability: The target compound’s low molecular weight (184.19 g/mol) suggests favorable absorption compared to Sch-58235 (409.43 g/mol). However, polar functional groups (e.g., hydroxyl, amino) may limit blood-brain barrier penetration.

Biological Activity

4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group, a hydroxyl group, and a fluorine atom attached to a phenolic ring. This combination provides potential for various biological activities, making it a candidate for further research in therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 185.20 g/mol

- IUPAC Name : 4-[(1R,2R)-1-amino-2-hydroxypropyl]-3-fluorophenol

- CAS Number : 1213677-41-8

Biological Activity Overview

Research indicates that 4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol exhibits several biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. The compound's mechanism of action typically involves interactions with specific molecular targets such as enzymes and receptors.

The biological activity of this compound is attributed to its ability to modulate various signaling pathways:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory responses.

- Receptor Binding : The compound can interact with receptors that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological effects of 4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol:

-

Antimicrobial Activity : Research has shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. In vitro studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -

Anti-inflammatory Effects : A study investigating the anti-inflammatory properties found that the compound significantly reduced the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS).

Cytokine Control (pg/mL) Treated (pg/mL) TNF-alpha 1500 300 IL-6 1000 200 IL-1beta 800 150 - Cell Proliferation Studies : The compound has been evaluated for its effects on cancer cell lines. In one study, it exhibited an IC value of approximately 25 µM against human breast cancer cells (MCF-7), indicating potential as an anticancer agent.

Synthetic Routes

The synthesis of 4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol typically involves:

- Epoxide Formation : Reacting 3-fluorophenol with epichlorohydrin under basic conditions.

- Amination : The resulting epoxide is then reacted with ammonia or an amine to introduce the amino group.

Comparison with Similar Compounds

The presence of the fluorine atom distinguishes this compound from similar phenolic compounds, enhancing its stability and reactivity profile. For example:

| Compound Name | Structure Features |

|---|---|

| 4-Hydroxyphenylalanine | Lacks fluorine; primarily studied for neuroprotective effects. |

| 3-Fluorophenol | Similar structure but without amino and hydroxyl groups; used in industrial applications. |

Q & A

Q. What are the optimal synthetic routes for 4-((1R,2R)-1-amino-2-hydroxypropyl)-3-fluorophenol, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions starting with fluorophenol derivatives. For example, a nitro group at the 3-position of 4-fluorophenol can be reduced to an amine, followed by stereoselective alkylation using a chiral epoxide or glycidol derivative to introduce the (1R,2R)-1-amino-2-hydroxypropyl moiety. Key steps include:

- Reductive amination using catalysts like Pd/C or Raney Ni under hydrogen atmosphere .

- Chiral resolution via diastereomeric salt formation or enzymatic kinetic resolution to ensure stereochemical integrity .

- HPLC or chiral column chromatography for purity validation (>98% enantiomeric excess) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR to confirm the fluorine-substituted aromatic ring and stereochemistry of the amino-hydroxypropyl group. F NMR is critical for detecting fluorine environments .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .

- HPLC with chiral columns : To resolve enantiomers and quantify stereochemical purity .

Q. How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH-dependent stability studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC. The phenolic hydroxyl group may undergo oxidation, requiring antioxidants like ascorbic acid in formulations .

- Light sensitivity testing : Use amber vials and assess photodegradation under UV/visible light .

Advanced Research Questions

Q. How does the stereochemistry of the amino-hydroxypropyl group influence pharmacological activity?

Methodological Answer: The (1R,2R) configuration is critical for target binding. For example:

- Docking studies : Compare enantiomers against protein targets (e.g., enzymes or receptors) using software like AutoDock Vina. The (1R,2R) form may show higher binding affinity due to optimal hydrogen bonding with active-site residues .

- In vitro assays : Test enantiomers in cell-based models (e.g., receptor activation or enzyme inhibition) to correlate stereochemistry with potency .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Meta-analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers. Contradictions often arise from differences in assay conditions (e.g., cell lines, incubation times) .

- Dose-response validation : Replicate disputed studies using standardized protocols (e.g., NIH/NCATS guidelines) to confirm EC or IC values .

Q. How can computational modeling predict the compound’s metabolic pathways?

Methodological Answer:

- Quantum mechanical (QM) calculations : Use Gaussian or ORCA to predict sites of oxidation (e.g., hydroxylation via CYP450 enzymes) .

- Machine learning tools : Train models on datasets like MetaboliteID to forecast Phase I/II metabolites .

Q. What in vivo models are suitable for studying its pharmacokinetics and toxicity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.